2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one
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Description
2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Applications
A study conducted by Alagarsamy et al. (2011) synthesized novel quinazolin-4(3H)-ones and investigated their analgesic and anti-inflammatory activities. These compounds showed significant analgesic and anti-inflammatory effects, with some derivatives being highlighted for their potent activities in these areas. The research suggests the potential therapeutic applications of quinazolin-4(3H)-ones in managing pain and inflammation without the severe ulcerogenic potential often associated with traditional NSAIDs (Alagarsamy et al., 2011).
Antitubercular and Anticancer Agents
Further research has demonstrated the antitubercular and anticancer potentials of quinazolin-4(3H)-one derivatives. Maurya et al. (2013) synthesized various derivatives and found some to exhibit significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain. This study underlines the potential of quinazolin-4(3H)-ones as a basis for developing new antitubercular agents (Maurya et al., 2013).
Antioxidant Properties
A study by Mravljak et al. (2021) focused on the synthesis of 2-substituted quinazolin-4(3H)-ones and their evaluation for antioxidant properties. Their findings suggest that certain derivatives possess potent antioxidant activities, which could be beneficial in combating oxidative stress-related diseases (Mravljak et al., 2021).
Vascular Disrupting Agents
Quinazolin-4(3H)-ones have also been evaluated for their potential as vascular disrupting agents in cancer therapy. Driowya et al. (2016) synthesized a series of derivatives and found some to inhibit tubulin assembly, demonstrating potent anticancer activity across a range of cancer cell lines. This suggests their utility as novel therapeutic agents targeting the vasculature of tumors (Driowya et al., 2016).
Corrosion Inhibition
Interestingly, quinazolin-4(3H)-one derivatives have also been explored for their application in corrosion inhibition. Errahmany et al. (2020) investigated the efficiency of these compounds in protecting mild steel against corrosion in a hydrochloric acid medium, indicating their potential use in industrial applications to prevent metal corrosion (Errahmany et al., 2020).
Properties
IUPAC Name |
2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-4-34-24-15-9-6-12-20(24)26-29-22(18(2)35-26)17-36-28-30-21-13-7-5-11-19(21)27(32)31(28)23-14-8-10-16-25(23)33-3/h5-16H,4,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXVPUMTQWENMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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